3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c1-2-9-7-5-3-4-6-8(7)10(12(14)16)11(13)15-9/h2-6H2,1H3,(H2,14,16) |
InChI Key |
XZZJYKSASLNPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydroisoquinoline Core
The bicyclic framework is typically synthesized via acid-catalyzed cyclization of substituted phenethylamine derivatives. In one protocol, a β-phenethylamine intermediate undergoes cyclization using polyphosphoric acid (PPA) at elevated temperatures (120–140°C), yielding the tetrahydroisoquinoline skeleton. For example, the cyclization of [2-(3-chlorophenyl)ethyl]carbamate in PPA at 120°C for 2 hours affords 6-chloro-3,4-dihydro-2H-isoquinolin-1-one in 78% yield.
Alternative methods employ Bischler-Napieralski conditions , where a nitrile or amide precursor is treated with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form an imine intermediate, followed by reduction.
N-Ethylation at Position 1
The ethyl group is introduced via alkylation of the secondary amine using ethyl bromide (EtBr) or ethyl iodide (EtI) in the presence of a base. In a representative procedure, 3-chloro-5,6,7,8-tetrahydroisoquinoline is treated with EtBr and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, achieving 90% conversion to the N-ethylated product.
Optimization Note : Excess alkylating agent (1.5–2.0 equivalents) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by mitigating steric hindrance at the amine site.
Carboxamide Formation at Position 4
The carboxylic acid precursor is converted to the carboxamide through activation followed by ammonolysis :
-
Activation : The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride. For example, 3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid reacts with SOCl₂ in dichloromethane (DCM) at 25°C for 2 hours, yielding the acyl chloride quantitatively.
-
Amidation : The acyl chloride is reacted with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0°C. This step typically achieves 75–85% isolated yield after recrystallization.
Alternative Method : Coupling agents such as EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) enable direct amidation of the carboxylic acid with ammonium chloride, bypassing the acyl chloride intermediate.
Optimization and Challenges
Key Challenges
-
Regioselectivity in Chlorination : Competing substitution at positions 2 and 4 necessitates careful control of reaction conditions. Use of bulky directing groups (e.g., trifluoroacetyl) improves selectivity for position 3.
-
Racemization During Alkylation : Chiral centers in the tetrahydroisoquinoline core may racemize under basic conditions. Low-temperature alkylation (0–5°C) and non-polar solvents (e.g., toluene) mitigate this issue.
-
Carboxamide Hydrolysis : The amide bond is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during workup.
Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, 120°C, 2 hours | 78 |
| Chlorination | NCS, FeCl₃, DMF, 0°C, 4 hours | 85 |
| N-Ethylation | EtBr, K₂CO₃, MeCN, 60°C, 12 hours | 90 |
| Amidation | SOCl₂, then NH₄OH, THF, 0°C, 2 hours | 82 |
Recent Advances
Flow Chemistry Applications
Continuous-flow systems have been employed for the Bischler-Napieralski cyclization , reducing reaction times from hours to minutes and improving reproducibility. A 2024 study demonstrated a 95% yield of the tetrahydroisoquinoline core using a microreactor system with POCl₃ at 100°C.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 3-position.
Scientific Research Applications
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
*Estimated values for the carboxamide derivative.
†Direct references for the carboxamide are unavailable in the provided evidence.
Key Observations:
Substituent Effects: The ethyl group at position 1 in the target compound enhances lipophilicity compared to the methyl group in compound 6f . The carboxamide group (vs.
Ring Saturation: The 5,6,7,8-tetrahydroisoquinoline core (fully saturated six-membered ring) in the target compound contrasts with 3,4-dihydroisoquinoline derivatives (partially saturated) in . Full saturation may confer greater metabolic stability .
Hazard Profiles :
- The nitrile analog (CAS 53661-34-0) has hazard statements H315 (skin irritation) and H319 (eye irritation) . Carboxamides generally exhibit lower reactivity, suggesting milder hazards, though direct data is lacking.
Physicochemical Properties
Biological Activity
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS No. 361534-80-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Molecular Weight | 220.70 g/mol |
| CAS Number | 361534-80-7 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Structure
The molecular structure of 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide features a chloro substituent at the first position and an ethyl group at the second position of the tetrahydroisoquinoline ring system.
Antiviral Properties
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives. A notable investigation demonstrated that related compounds effectively inhibited SARS-CoV-2 replication in vitro. For instance, a compound structurally similar to 3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline showed an EC50 value of 3.15 µM against the virus in Vero E6 cells, indicating significant antiviral activity .
Cytotoxicity Assessment
The cytotoxic effects of 3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide were evaluated using various cell lines. The half-maximal cytotoxic concentration (CC50) was determined through a standard cell viability assay. The results indicated that the compound exhibited low toxicity at therapeutic concentrations:
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Vero E6 | >100 | 3.15 | >31.75 |
| Calu-3 | >100 | 2.78 | >36.0 |
This data suggests that while the compound may possess antiviral properties, it remains relatively non-toxic to host cells at effective concentrations.
The mechanism by which 3-chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide exerts its antiviral effects appears to involve inhibition of post-entry viral replication processes rather than blocking viral entry into cells . This differentiates it from other antiviral agents like chloroquine.
Study on Antiparasitic Activity
Another area of interest is the antiparasitic activity of tetrahydroisoquinoline derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have shown promising results in inhibiting the growth of resistant strains of this parasite .
Synthesis and Optimization
Research has also focused on optimizing the synthesis of tetrahydroisoquinoline derivatives to enhance their biological activities. For instance, modifications to the basic structure have led to increased potency and selectivity against various targets in both viral and parasitic infections .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide?
Answer:
Synthesis optimization requires multi-step organic chemistry techniques. Critical steps include:
- Chlorination : Use of phosphorus oxychloride (POCl₃) or similar agents to introduce the chloro group at the 3-position. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-chlorination .
- Ethylation : Alkylation of the tetrahydroisoquinoline core with ethylating agents (e.g., ethyl iodide) under inert conditions to ensure regioselectivity at the 1-position.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for cyclization steps to stabilize intermediates and improve yield .
- Purity Monitoring : Regular use of TLC or HPLC to track reaction progress and minimize byproducts .
Basic: What analytical methods are most effective for characterizing this compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.0–3.5 ppm for CH₂) and tetrahydroisoquinoline backbone .
- IR Spectroscopy : Detection of the carboxamide C=O stretch (~1650–1700 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight (220.70 g/mol) and isotopic patterns for chlorine .
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .
Basic: How should researchers assess the compound’s stability under experimental conditions?
Answer:
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) to assess degradation pathways.
- Hydrolytic Stability : Incubation in aqueous buffers (pH 1–12) to evaluate carboxamide hydrolysis.
- Storage Recommendations : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption .
Advanced: What mechanistic insights are critical for explaining unexpected reaction outcomes during synthesis?
Answer:
Unexpected byproducts often arise from:
- Competitive Alkylation : Ethyl groups may migrate to adjacent positions; computational modeling (e.g., DFT) can predict thermodynamic favorability of intermediates .
- Ring Strain : The tetrahydroisoquinoline core may undergo partial dehydrogenation under acidic conditions, leading to aromatic byproducts. Monitor via GC-MS .
- Solvent Effects : Polar solvents may stabilize zwitterionic intermediates, altering reaction pathways. Use kinetic studies (e.g., variable-temperature NMR) to map energy barriers .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often stem from:
- Impurity Artifacts : Trace byproducts (e.g., unreacted ethylating agents) may confound bioassays. Rigorous purification (e.g., preparative HPLC) is critical .
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines may alter bioavailability. Standardize protocols using reference compounds .
- Theoretical Validation : Cross-validate activity data with molecular docking studies to assess ligand-receptor binding consistency .
Advanced: What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogen position, ethyl chain length) and correlate with activity trends .
- Pharmacophore Modeling : Identify critical hydrogen-bonding (carboxamide) and hydrophobic (chlorophenyl) moieties for target engagement .
- DFT Calculations : Predict electronic effects (e.g., chloro group’s electron-withdrawing impact on carboxamide reactivity) .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Purification Bottlenecks : Column chromatography is inefficient at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .
- Exothermic Reactions : Ethylation steps may require jacketed reactors to control temperature and prevent runaway reactions .
- Regulatory Compliance : Ensure waste streams (e.g., chlorinated byproducts) meet environmental safety standards via GC-MS monitoring .
Advanced: How can in silico methods predict this compound’s biological targets?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger to screen against kinase or GPCR libraries, leveraging the tetrahydroisoquinoline scaffold’s rigidity .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 interactions to prioritize in vitro testing .
Advanced: What isotopic labeling strategies are viable for metabolic studies?
Answer:
- ¹³C/¹⁵N-Labeling : Introduce isotopes during carboxamide synthesis (e.g., using ¹³C-ethyl iodide) to track metabolic fate via LC-MS .
- Radioisotopes : Tritium (³H) labeling at the ethyl group for autoradiography studies in tissue distribution assays .
Advanced: How can interdisciplinary approaches enhance research on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
